molecular formula C11H17NO4 B8808995 Tert-butyl 3-acetyl-4-oxopyrrolidine-1-carboxylate

Tert-butyl 3-acetyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B8808995
M. Wt: 227.26 g/mol
InChI Key: XTLYWJHJFOGWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-acetyl-4-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 3-acetyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17NO4/c1-7(13)8-5-12(6-9(8)14)10(15)16-11(2,3)4/h8H,5-6H2,1-4H3

InChI Key

XTLYWJHJFOGWMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (370 mg) in tetrahydrofuran (20 mL) at −78° C. was added sodium bis(trimethylsilyl)amide (4.18 mL, 1.0M in tetrahydrofuran). The reaction mixture was stirred for 1.5 h, then treated with acetic anhydride (0.21 mL) and stirred at room temperature for 20 min. The reaction mixture was quenched by the dropwise addition of water and concentrated under vacuum. To the basic residue, ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL) with an equal volume of water were added. The aqueous layer was separated, acidified by careful addition of hydrochloric acid to pH 3 and extracted with ethyl acetate (75 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated to yield desired product which was used in the next step without further purification.
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370 mg
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4.18 mL
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20 mL
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0.21 mL
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reactant
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Synthesis routes and methods II

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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